An In-Depth Technical Guide to 7-Methylimidazo[1,5-a]pyridine: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 7-Methylimidazo[1,5-a]pyridine: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 7-Methylimidazo[1,5-a]pyridine, a heterocyclic compound belonging to a class of molecules recognized as privileged scaffolds in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes current knowledge on its chemical structure, physicochemical properties, modern synthetic routes, and burgeoning therapeutic applications. We will delve into the causality behind experimental choices and provide actionable protocols to empower further research and development in this promising area.
Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a nitrogen-fused bicyclic heterocycle of significant interest in pharmaceutical sciences.[1][2] Unlike its more widely studied isomer, imidazo[1,2-a]pyridine—found in marketed drugs like Zolpidem and Alpidem—the imidazo[1,5-a]pyridine scaffold offers a distinct electronic and steric profile, leading to unique interactions with biological targets.[3][4][5] Derivatives of this scaffold are known to exhibit potent biological activities, including antitumor and immunosuppressive effects.[1][2]
The 7-methyl substitution on this core is of particular interest. The methyl group can critically influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, making 7-Methylimidazo[1,5-a]pyridine a valuable building block for creating novel therapeutic agents. This guide will explore the foundational chemistry and biological context of this specific derivative.
Molecular Structure and Physicochemical Properties
The structure of 7-Methylimidazo[1,5-a]pyridine consists of a pyridine ring fused with an imidazole ring at the 1 and 5 positions. The methyl group is located at the C7 position of the pyridine ring.
Physicochemical Data Summary
While comprehensive experimental data for the specific 7-methyl isomer is not widely published, the properties can be reliably predicted based on the parent scaffold and closely related, well-characterized analogues like 3-Methylimidazo[1,5-a]pyridine.
| Property | Value / Description | Source |
| IUPAC Name | 7-methylimidazo[1,5-a]pyridine | - |
| Molecular Formula | C₈H₈N₂ | - |
| Molecular Weight | 132.16 g/mol | [6][7] |
| CAS Number | Not assigned / Not found | - |
| Reference Melting Point | 50–52 °C (for 3-Methyl Isomer) | [1] |
| Reference 1H NMR | (400 MHz, DMSO-d₆, for 3-Methyl Isomer) δ 8.04 (d, 1H), 7.48 (d, 1H), 7.24 (s, 1H), 6.69 (t, 1H), 6.61 (t, 1H), 2.57 (s, 3H, CH₃) | [1] |
| Reference 13C NMR | (101 MHz, DMSO-d₆, for 3-Methyl Isomer) δ 134.8, 129.7, 121.7, 117.9, 117.7, 117.7, 111.8, 12.2 | [1] |
| Reference HRMS (TOF) | m/z: [M + H]⁺ Calculated for C₈H₉N₂: 133.0760; Found: 133.0758 (for 3-Methyl Isomer) | [1] |
Synthesis Methodologies: A Modern Approach
The construction of the imidazo[1,5-a]pyridine core has been the subject of extensive research, with numerous methods developed over the years.[8] A particularly efficient and robust modern approach involves the cyclocondensation of a substituted 2-(aminomethyl)pyridine with an electrophilically activated nitroalkane.[1][2]
Core Principle: PPA-Mediated Electrophilic Activation
This synthetic strategy leverages the power of polyphosphoric acid (PPA) to transform a typically nucleophilic nitroalkane into a potent electrophile.[1] Heating a nitroalkane in PPA generates a phosphorylated nitronate species. This intermediate is highly susceptible to nucleophilic attack by the primary amine of a 2-(aminomethyl)pyridine derivative. The subsequent intramolecular cyclization is a favorable 5-exo-trig process, leading to the formation of the fused imidazole ring and, after dehydration/aromatization, the final product. The choice of this method is driven by its good yields and ability to tolerate various functional groups on the starting pyridine ring.
Experimental Protocol: Synthesis of 7-Methylimidazo[1,5-a]pyridine
This protocol is adapted from the validated synthesis of the 3-methyl isomer and is optimized for the 7-methyl target.[1][2]
-
Reactant Preparation: To a 5 mL Erlenmeyer flask equipped with a magnetic stirring bar, add (4-methylpyridin-2-yl)methanamine (1.00 mmol), nitroethane (2.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).
-
Rationale: A 2:1 molar ratio of nitroalkane to amine ensures complete consumption of the limiting reagent. The PPA/H₃PO₃ mixture provides the optimal acidic and activating medium for the reaction, with phosphorous acid improving yields.[1]
-
-
Reaction Execution: Cap the flask with a septum and place it into an oil bath preheated to 160 °C. Stir the mixture vigorously for 2 hours.
-
Rationale: High temperature is necessary to drive the formation of the electrophilic nitronate and the subsequent cyclization and dehydration steps.[1]
-
-
Workup and Quenching: After 2 hours, carefully remove the flask from the oil bath and allow it to cool slightly. Pour the viscous mixture into 20 mL of ice-cold water.
-
Rationale: Quenching in ice water hydrolyzes the PPA and precipitates the product while dissipating the heat of neutralization.
-
-
Neutralization and Extraction: Neutralize the aqueous solution with concentrated aqueous ammonia until the pH is > 8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (4 x 20 mL).
-
Rationale: Basification deprotonates the product, increasing its solubility in the organic solvent for efficient extraction.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with an appropriate solvent system, e.g., a gradient of ethyl acetate in hexanes) to yield the final product.
-
Rationale: Chromatography removes any unreacted starting materials and polymeric side products, ensuring high purity of the target compound.
-
Biological Significance and Therapeutic Potential
The imidazo[1,5-a]pyridine scaffold is a cornerstone in the design of molecules with diverse biological activities. Its rigid, planar structure and distribution of hydrogen bond donors and acceptors make it an ideal framework for interacting with enzyme active sites and protein receptors.
Derivatives of this scaffold have been identified as:
-
Antitumor Agents: The compound C-1311, which features an imidazo[1,5-a]quinoline core, is a potent inhibitor of topoisomerase II, a critical enzyme in DNA replication and a validated cancer target.[1][2]
-
Enzyme Inhibitors: Various derivatives have shown inhibitory activity against phosphodiesterase 10A (PDE10A) and tubulin polymerization, both of which are targets in oncology and neurology.[9]
-
Receptor Modulators: Agonism of the type-2 cannabinoid receptor (CB2R) has been reported, indicating potential applications in treating inflammatory and neuropathic pain.[9]
The introduction of a methyl group at the 7-position can serve several strategic purposes in drug design:
-
Improved Selectivity: The methyl group can create specific steric interactions within a binding pocket, potentially increasing selectivity for the target protein over off-targets.
-
Enhanced Metabolic Stability: The methyl group can block potential sites of metabolic oxidation, thereby increasing the compound's half-life in vivo.
-
Modulated Lipophilicity: It increases the molecule's lipophilicity (logP), which can improve cell membrane permeability and oral bioavailability.
Conclusion
7-Methylimidazo[1,5-a]pyridine emerges as a compound of high strategic value for researchers in medicinal chemistry and drug discovery. It is built upon a privileged heterocyclic core with demonstrated therapeutic potential across oncology, immunology, and neurology. As detailed in this guide, modern and efficient synthetic methodologies make this scaffold and its derivatives readily accessible for the development of compound libraries. The specific 7-methyl substitution provides a critical handle for optimizing pharmacokinetic and pharmacodynamic properties. Further investigation into this molecule and its analogues is warranted and holds considerable promise for the discovery of next-generation therapeutic agents.
References
-
Title: Design, Synthesis and Biological Evaluation of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one Derivatives as BRD4 Inhibitors. Source: PubMed, 2017. URL: [Link]
-
Title: Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Source: Beilstein Journal of Organic Chemistry, 2020. URL: [Link]
-
Title: Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Source: National Center for Biotechnology Information (PMC), 2020. URL: [Link]
-
Title: 7-Methylimidazo[1,2-a]pyridine | C8H8N2 | CID 136681. Source: PubChem. URL: [Link]
-
Title: Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Source: ACS Organic & Inorganic Au, 2024. URL: [Link]
-
Title: Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]
-
Title: SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Source: Revue Roumaine de Chimie. URL: [Link]
-
Title: C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). Source: National Center for Biotechnology Information (PMC), 2023. URL: [Link]
-
Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Source: MedChemComm, 2023. URL: [Link]
-
Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Source: Bentham Science. URL: [Link]
-
Title: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Source: MDPI. URL: [Link]
-
Title: 2-(2,6-Diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium Tetrafluoroborate. Source: MDPI. URL: [Link]
-
Title: Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Source: ResearchGate, 2024. URL: [Link]
-
Title: Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ResearchGate, 2024. URL: [Link]
-
Title: Imidazo(1,5-a)pyridine | C7H6N2 | CID 274090. Source: PubChem. URL: [Link]
-
Title: Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Source: National Center for Biotechnology Information (PMC), 2022. URL: [Link]
-
Title: C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. Source: ACS Omega, 2023. URL: [Link]
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-Methylimidazo[1,2-a]pyridine | C8H8N2 | CID 136681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
